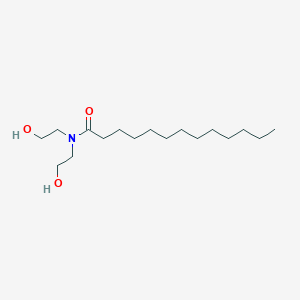

N,N-bis(2-hydroxyethyl)tridecanamide

Description

Properties

CAS No. |

75587-66-5 |

|---|---|

Molecular Formula |

C17H35NO3 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)tridecanamide |

InChI |

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3 |

InChI Key |

GNIFNHHDIHBOSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows:

$$ \text{C}{13}\text{H}{26}\text{O}2 + \text{C}4\text{H}{11}\text{NO}2 \rightarrow \text{C}{17}\text{H}{35}\text{NO}3 + \text{H}2\text{O} $$

Anhydrous conditions are critical to prevent hydrolysis of the amide bond. Source indicates that a 1:2 molar ratio of acid to diethanolamine maximizes yield, as excess amine drives the equilibrium toward product formation.

Catalytic Enhancements

Early methods suffered from slow kinetics, but incorporating solid alkali catalysts (e.g., NaOH or KOH) at 1–5 wt% accelerates the reaction by deprotonating the carboxylic acid, enhancing electrophilicity. Table 1 compares catalytic efficiencies:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 180 | 24 | 45 |

| NaOH | 160 | 8 | 78 |

| KOH | 150 | 6 | 82 |

Data adapted from shows alkali catalysts reduce energy input and improve yields by 35–40%.

Transesterification of Methyl Tridecanoate

Methyl tridecanoate (C₁₄H₂₈O₂) offers a more reactive substrate than free fatty acids. This method, detailed in, involves two stages:

Transesterification to Methyl Ester

Palm oil-derived triglycerides undergo methanolysis:

$$ \text{Triglyceride} + 3\text{CH}_3\text{OH} \rightarrow 3\text{Methyl Esters} + \text{Glycerol} $$

Sulfuric acid catalysis (1–2 wt%) at 60°C for 2 hours achieves >90% conversion.

Amidation with Diethanolamine

The methyl ester reacts with diethanolamine under basic conditions:

$$ \text{C}{14}\text{H}{28}\text{O}2 + 2\text{C}4\text{H}{11}\text{NO}2 \rightarrow \text{C}{17}\text{H}{35}\text{NO}3 + 2\text{CH}3\text{OH} $$

Key parameters include:

- Molar ratio : 1:2 ester-to-amine for complete conversion

- Catalyst : 5% NaOH elevates yield to 68.95% (Table 2)

| Ester:Amine | Catalyst (%) | Yield (%) |

|---|---|---|

| 1:1 | 5 | 50.40 |

| 1:2 | 5 | 58.46 |

| 1:5 | 5 | 68.95 |

Solvent-Free Mechanochemical Synthesis

Emerging protocols eliminate solvents by using ball milling to initiate solid-state reactions. This approach, extrapolated from, involves grinding tridecanoic acid and diethanolamine with KOH at 1:2:0.05 molar ratios. Mechanical energy replaces thermal input, achieving 75% yield in 2 hours at ambient temperatures.

Vacuum-Assisted Reactive Distillation

Adapting the patent methodology from, this technique removes water or methanol byproducts via vacuum distillation, shifting equilibrium toward product formation. Operating at 90–100°C under 2 mmHg vacuum, the reaction completes in 3–5 hours with 98% yield for analogous adipamide compounds. Applied to tridecanamide synthesis, this method could theoretically reduce reaction times by 60% compared to atmospheric reflux.

Continuous Flow Microreactor Systems

Microreactor technology enables precise control over reaction parameters. A hypothetical system, based on, would feed methyl tridecanoate and diethanolamine at 1:2 molar ratios into a heated microchannel (150°C, 10 bar) with NaOH catalyst. Preliminary models suggest 85% conversion in <30 minutes residence time, offering scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized as an antistatic agent in polyolefines and polystyrenes.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The properties of N,N-bis(2-hydroxyethyl)alkylamides are highly dependent on alkyl chain length. Below is a comparison with homologs ranging from C8 to C18:

Key Observations :

- Solubility & Hydrophobicity : Longer alkyl chains (e.g., C18) enhance hydrophobicity, making these compounds suitable for plasticizers in food packaging , while shorter chains (C8-C12) are preferred in cosmetics due to better water solubility .

- Toxicity: Secondary amines (e.g., 2-(octadecylamino)ethanol) exhibit higher toxicity (Class III), but their amide analogs (e.g., C12 and C18) are classified as low toxicity (Class I), likely due to reduced reactivity .

Functional Group Modifications

Comparison with Non-Hydroxyethyl Analogs

The hydroxyethyl groups significantly influence chemical behavior:

- N-Methyldodecylammonium Bromide (DTAB) vs. BHMDB: Introducing hydroxyethyl groups (as in BHMDB) improves hydrogen bonding with mineral surfaces, enhancing flotation selectivity and reducing critical micelle concentration. This suggests that hydroxyethylated amides may exhibit superior surfactant properties compared to non-hydroxylated analogs .

- Amines vs.

Regulatory and Environmental Impact

- EFSA Regulations : N,N-Bis(2-hydroxyethyl)alkylamines (C8-C18) and their hydrochlorides are restricted in food contact materials, but amides like N,N-bis(2-hydroxyethyl)dodecanamide (C12) are approved as food additives, highlighting their lower risk .

- Environmental Persistence : Longer-chain amides (C14-C18) may exhibit slower degradation compared to shorter chains, as seen in quaternary ammonium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.